molecular formula C12H14N2OS B3247828 3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- CAS No. 1823981-12-9

3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl-

Cat. No.: B3247828
CAS No.: 1823981-12-9
M. Wt: 234.32 g/mol
InChI Key: GNWWINYXCUJCFT-UHFFFAOYSA-N
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Description

3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- is a complex organic compound that features a pyrrolidine ring, an acetonitrile group, and a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with acetonitrile under controlled conditions to form the pyrrolidineacetonitrile intermediate. This intermediate is then subjected to further reactions with acetyl and thienyl groups to achieve the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

    Acetonitrile: A basic nitrile compound used in various chemical reactions.

    Thienyl derivatives: Compounds containing the thienyl group, often used in pharmaceuticals and materials science.

Uniqueness

3-Pyrrolidineacetonitrile, 1-acetyl-alpha-2-thienyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(1-acetylpyrrolidin-3-yl)-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9(15)14-5-4-10(8-14)11(7-13)12-3-2-6-16-12/h2-3,6,10-11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWWINYXCUJCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237879
Record name 3-Pyrrolidineacetonitrile, 1-acetyl-α-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823981-12-9
Record name 3-Pyrrolidineacetonitrile, 1-acetyl-α-2-thienyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823981-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidineacetonitrile, 1-acetyl-α-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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